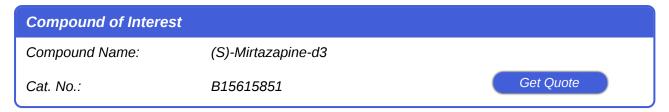


Synthesis and Characterization of (S)-Mirtazapine-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(S)-Mirtazapine-d3**, an isotopically labeled analog of the antidepressant drug Mirtazapine. This document is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative bioanalysis.

Introduction

(S)-Mirtazapine-d3 is the deuterated form of the (S)-enantiomer of Mirtazapine.[1] Mirtazapine is a tetracyclic antidepressant used in the treatment of major depressive disorder.[2][3] The introduction of three deuterium atoms on the N-methyl group creates a stable, heavy-isotope version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification of (S)-Mirtazapine in biological matrices.[1][4][5][6][7] Its chemical formula is C₁₇H₁₆D₃N₃, and it has a molecular weight of approximately 268.37 g/mol .[2][3]

Synthesis of (S)-Mirtazapine-d3

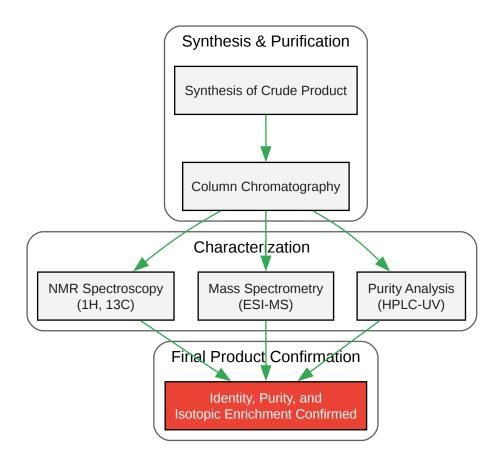
The synthesis of **(S)-Mirtazapine-d3** can be achieved through a multi-step process adapted from established methods for the synthesis of Mirtazapine, incorporating a deuterated reagent in the final methylation step.[2][8] A plausible synthetic route starting from (S)-1-phenylpiperazine is outlined below.



Proposed Synthetic Pathway

The synthesis involves the formation of the tetracyclic core structure followed by the introduction of the deuterated methyl group.





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